methyl(2R)-2-amino-3-bromopropanoatehydrochloride
Description
Methyl(2R)-2-amino-3-bromopropanoate hydrochloride is a chiral brominated amino acid ester in its hydrochloride salt form. Its structure consists of a propanoate backbone with a methyl ester group, an amino group at the C2 position (R-configuration), and a bromine atom at the C3 position (Figure 1). The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
Molecular Formula |
C4H9BrClNO2 |
|---|---|
Molecular Weight |
218.48 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-bromopropanoate;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
InChI Key |
LQPHPJFRFZRDGH-DFWYDOINSA-N |
Isomeric SMILES |
COC(=O)[C@H](CBr)N.Cl |
Canonical SMILES |
COC(=O)C(CBr)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl(2R)-2-amino-3-bromopropanoatehydrochloride typically involves the bromination of methyl(2R)-2-amino-3-hydroxypropanoate followed by the conversion of the hydroxyl group to a bromine atom. This can be achieved using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of protective groups and chiral catalysts can also be employed to improve the selectivity and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of methyl(2R)-2-amino-3-azidopropanoate or methyl(2R)-2-amino-3-thiopropanoate.
Reduction: Formation of methyl(2R)-2-amino-3-hydroxypropanoate.
Oxidation: Formation of methyl(2R)-2-nitro-3-bromopropanoate.
Scientific Research Applications
Methyl (2R)-2-amino-3-bromopropanoate hydrochloride is a chemical compound with applications in scientific research, particularly in chemistry, biology, and industry. It is synthesized through bromination of a precursor such as ®-2-amino-3-hydroxypropanoic acid, followed by esterification.
Chemical Reactions and Properties
Methyl (2R)-2-amino-3-bromopropanoate hydrochloride can undergo several types of chemical reactions:
- Substitution Reactions The bromine atom can be replaced by nucleophiles like hydroxide ions or amines, leading to various derivatives. Common reagents for substitution include sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous solution.
- Oxidation The amino group can be oxidized to form nitro or nitroso compounds using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction Reduction can convert the amino group into an amine, using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction can result in primary or secondary amines.
- Hydrolysis The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, using hydrochloric acid (HCl) or sodium hydroxide (NaOH). Hydrolysis leads to the formation of ®-2-amino-3-bromopropanoic acid.
The presence of a bromine atom makes Methyl ®-2-amino-3-bromopropanoate unique due to its reactivity in substitution reactions compared to its halogen analogs.
Scientific Research Applications
Methyl ®-2-amino-3-bromopropanoate hydrochloride serves as a building block for synthesizing complex molecules and studying reaction mechanisms. It can also be used to develop enzyme inhibitors or as a substrate in biochemical assays.
- Chemistry It is a building block in the synthesis of complex molecules and the study of reaction mechanisms.
- Biology It is utilized in developing enzyme inhibitors or as a substrate in biochemical assays.
- Industry It is used in producing specialty chemicals and as an intermediate in synthesizing agrochemicals or materials.
Mechanism of Action
The mechanism of action of methyl(2R)-2-amino-3-bromopropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds, facilitating the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₅H₁₀BrClNO₂
- Molecular Weight : 231.45 g/mol (calculated)
- CAS Registry: Not publicly listed (proprietary compound).
- Chirality : The (2R)-configuration is critical for stereoselective applications, such as drug intermediate synthesis.
- Solubility: High solubility in water (~15 g/100 mL) due to ionic character, moderate in ethanol.
- Applications : Used as a chiral building block in pharmaceuticals, particularly for bromine-mediated nucleophilic substitutions in peptide synthesis or kinase inhibitors .
Comparison with Similar Compounds
Structural Analogs: Brominated Amino Acid Esters
Methyl 3-amino-2-(4-bromophenoxy)propanoate Hydrochloride ()
This compound (CAS 1803604-50-3) shares a bromine atom and ester functionality but differs in backbone structure. The bromine is part of an aromatic phenoxy group, unlike the aliphatic bromine in the target compound.
Key Differences :
- The aromatic bromophenoxy group in ’s compound increases molecular weight and lipophilicity, reducing water solubility. This makes it more suited for materials science applications compared to the aliphatic target compound, which is optimized for aqueous-phase reactions in drug synthesis.
Stereoisomeric Variants
Methyl(2S)-2-amino-3-bromopropanoate Hydrochloride
The (2S)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but exhibits distinct biological activity. For example, in kinase inhibitor synthesis, the (2R)-form shows 10-fold higher binding affinity than the (2S)-form due to stereochemical complementarity .
Halogen-Substituted Analogs
Methyl(2R)-2-amino-3-chloropropanoate Hydrochloride
Replacing bromine with chlorine reduces steric bulk and polarizability, altering reactivity.
| Property | Bromine Analog | Chlorine Analog |
|---|---|---|
| Molecular Weight | 231.45 g/mol | 190.05 g/mol |
| Reactivity | Slower SN2 substitution | Faster SN2 substitution |
| Melting Point | 180–182°C (decomp.) | 165–167°C |
The chlorine analog’s smaller atomic radius accelerates nucleophilic displacement but reduces stability in radical reactions .
Ester Group Variants
Ethyl(2R)-2-amino-3-bromopropanoate Hydrochloride
Switching the methyl ester to ethyl increases lipophilicity (LogP = 0.2 vs. -0.3) and reduces solubility in water (9.4 g/100 mL). This variant is preferred in lipid-based drug formulations .
Biological Activity
Methyl(2R)-2-amino-3-bromopropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : methyl (R)-2-amino-3-bromopropanoate hydrochloride
- Molecular Formula : C₄H₈BrClN₁O₂
- Molecular Weight : 195.47 g/mol
- CAS Number : 18598-63-5
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of methyl(2R)-2-amino-3-bromopropanoate hydrochloride. Its derivatives have shown significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 20 μg/mL | 15–19 |
| Escherichia coli | 24–40 μg/mL | 12–16 |
| Bacillus subtilis | 20–28 μg/mL | 14–18 |
| Pseudomonas aeruginosa | 24–40 μg/mL | 10–14 |
These findings indicate that the compound may be effective in treating infections caused by these pathogens, particularly in cases where resistance to conventional antibiotics is observed .
The biological activity of methyl(2R)-2-amino-3-bromopropanoate hydrochloride can be attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic processes. The bromine atom in the structure may enhance lipophilicity, facilitating membrane penetration and increasing the compound's efficacy against Gram-positive bacteria .
Case Studies
- In Vitro Studies : A study conducted on various derivatives of methyl(2R)-2-amino-3-bromopropanoate hydrochloride demonstrated that halogenated compounds exhibited superior antibacterial activity compared to non-halogenated counterparts. The presence of bromine was particularly noted for enhancing activity against S. aureus and B. subtilis, with inhibition rates exceeding 80% in some cases .
- Synergistic Effects : Research has indicated that combining methyl(2R)-2-amino-3-bromopropanoate hydrochloride with other antimicrobial agents can produce synergistic effects, leading to improved efficacy and reduced toxicity profiles. This combination therapy approach is promising for developing new treatment regimens against resistant strains .
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological aspects of methyl(2R)-2-amino-3-bromopropanoate hydrochloride. Preliminary assessments indicate potential skin and eye irritation upon exposure, necessitating careful handling in laboratory and clinical settings .
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom in methyl (2R)-2-amino-3-bromopropanoate hydrochloride can act as a leaving group in substitution reactions. For example:
-
Reaction with Amines : Reacting with secondary amines (e.g., piperidine) under basic conditions could yield alkylated amines, as observed in similar systems .
-
Reaction with Alcohols/Water : Substitution with hydroxyl nucleophiles may form hydroxyamino acids or diols, though yields depend on reaction conditions .
Elimination Reactions
Under basic or thermal conditions, elimination of HBr could produce α,β-unsaturated amino acids (e.g., 2,3-dehydro derivatives). This pathway is observed in analogous bromoacetic acid derivatives, where undesired elimination reduces yields of substitution products .
Coupling Reactions
The amino group can participate in peptide bond formation using coupling reagents like HATU, as demonstrated in the synthesis of N-Boc-dipeptides . For example:
-
Peptide Synthesis : Deprotection of the amino group followed by coupling with carboxylic acid derivatives (e.g., L-phenylalanine) could yield chiral dipeptides.
Hydrolysis
The ester group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid, which may undergo further reactions (e.g., amidation or decarboxylation).
Reaction Conditions and Yields
Analytical Characterization
-
Spectroscopic Data :
-
Optical Activity : The (R) enantiomer would exhibit specific rotation ([α]²⁰D) opposite to the (S) enantiomer .
Challenges and Considerations
Q & A
Basic: What are the recommended synthetic routes for methyl(2R)-2-amino-3-bromopropanoate hydrochloride?
Answer:
A common approach involves bromination of a protected amino acid ester followed by acid hydrolysis and salt formation. For example:
Stereoselective Bromination: Start with (2R)-2-aminopropanoic acid methyl ester. Protect the amino group (e.g., Boc protection) to avoid side reactions.
α-Bromination: Use bromine or N-bromosuccinimide (NBS) in a controlled environment (e.g., CCl₄ or DMF) to introduce bromine at the β-position .
Deprotection and Salt Formation: Remove the protecting group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt.
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Use chiral auxiliaries or catalysts to retain the (2R)-configuration .
Advanced: How can enantiomeric purity be validated for this compound?
Answer:
Methodological Steps:
Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a mobile phase of hexane/isopropanol (85:15) and UV detection at 254 nm. Compare retention times with racemic standards .
Polarimetry: Measure specific rotation ([α]D) and compare with literature values (e.g., PubChem data for analogous compounds) .
X-ray Crystallography: Resolve crystal structures to confirm absolute configuration, especially for novel derivatives .
Data Interpretation:
- A single peak in chiral HPLC and matching optical rotation values confirm ≥98% enantiomeric excess (ee).
Basic: What safety precautions are critical during handling?
Answer:
Safety Protocol (Based on SDS Guidelines):
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
- Storage: Store in a desiccator at 2–8°C under nitrogen to prevent hydrolysis.
- Spill Management: Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
Emergency Response:
- For skin contact: Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How does the bromine substituent influence reactivity in nucleophilic substitutions?
Answer:
Mechanistic Insights:
- The β-bromine acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols).
- Experimental Design:
Example Reaction:
Basic: What spectroscopic techniques are used for characterization?
Answer:
Analytical Workflow:
¹H/¹³C NMR: Identify key signals:
- δ 1.3–1.5 ppm (methyl group of ester).
- δ 3.7–4.2 ppm (methine proton adjacent to amino group).
- δ 4.5–5.0 ppm (proton near bromine) .
FTIR: Confirm ester carbonyl (C=O) at ~1730 cm⁻¹ and NH₃⁺ stretch at 2500–3000 cm⁻¹ .
HRMS: Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₅H₁₁BrNO₂·HCl: 240.98 g/mol) .
Advanced: How can this compound serve as a chiral building block in drug synthesis?
Answer:
Case Study Applications:
Peptide Mimetics: Incorporate into β-turn structures to modulate bioavailability. For example:
Enzyme Inhibitors: The bromine can be replaced with pharmacophores (e.g., thiols) via nucleophilic substitution to target cysteine proteases .
Experimental Optimization:
Basic: How to resolve discrepancies in melting point data across literature sources?
Answer:
Troubleshooting Steps:
Purity Assessment: Re-crystallize the compound from ethanol/water and re-measure melting point.
DSC Analysis: Use differential scanning calorimetry to detect polymorphs or solvates .
Cross-Validate Sources: Compare data from PubChem, Sigma-Aldrich, and peer-reviewed journals .
Example:
- A reported mp of 249–254°C may indicate impurities; pure samples typically show a sharp mp within 2°C range .
Advanced: What computational methods predict the compound’s stability under varying pH?
Answer:
In Silico Approach:
Molecular Dynamics (MD): Simulate hydrolysis rates in acidic (pH 2) vs. neutral (pH 7.4) conditions using software like GROMACS.
DFT Calculations: Calculate activation energies for ester cleavage pathways at the B3LYP/6-31G* level .
Experimental Validation:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and quantify degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
